molecular formula C16H14Cl2O4 B2607583 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 872197-38-1

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid

Cat. No. B2607583
CAS RN: 872197-38-1
M. Wt: 341.18
InChI Key: VCTGWMYGKPILGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid”, a method for synthesizing 2,4-dichlorobenzoyl chloride, which could be a precursor, involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid to produce acyl chloride .


Molecular Structure Analysis

The molecular formula of “4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid” is C16H14Cl2O4. The average mass is 341.186 Da and the monoisotopic mass is 340.026917 Da .

Scientific Research Applications

Pharmaceutical Intermediates

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of chlorinated aromatic rings into drug molecules, which can significantly alter the pharmacological properties of the compounds .

Antimicrobial Agents

Due to the presence of dichlorobenzyl groups, this compound exhibits potential as an antimicrobial agent. It can be incorporated into formulations such as skin lotions, creams, and gels to prevent bacterial contamination and extend the shelf life of the products .

Preservatives

The compound’s ability to inhibit microbial growth makes it suitable for use as a preservative in aqueous solutions, mouthwashes, and oral rinses. It helps in maintaining sterility and preventing spoilage .

Synthesis of Dyes and Pigments

The dichlorobenzyl moiety in the compound is a valuable functional group in the synthesis of dyes and pigments. It can react with various substrates to produce colorants for textiles and inks .

Research in Organic Synthesis

This compound is a key starting material in organic synthesis research. It can undergo various chemical reactions, such as etherification or esterification, to produce a wide range of organic molecules for study and application .

Material Science

In material science, 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid can be used to modify the surface properties of materials. It can be part of the formulation for coatings that require antimicrobial properties .

Analytical Chemistry

As a standard in analytical chemistry, this compound can be used to calibrate instruments and validate analytical methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Cosmetic Industry

Lastly, in the cosmetic industry, it can serve as a stabilizer in the formulation of beauty products, ensuring consistency and efficacy of the active ingredients over time .

Safety and Hazards

While specific safety and hazard information for “4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid” is not available, dichlorobenzyl chloride, a related compound, is considered hazardous. It can cause skin burns, eye damage, and is harmful if swallowed .

properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-2-21-15-7-10(16(19)20)4-6-14(15)22-9-11-3-5-12(17)8-13(11)18/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTGWMYGKPILGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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